sodium;N-[9-(7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)purin-6-yl]butanamide
Description
Sodium;N-[9-(7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)purin-6-yl]butanamide is a structurally complex nucleotide analog characterized by a fused furo[3,2-d][1,3,2]dioxaphosphinin ring system conjugated to a purine base. The sodium salt form enhances solubility, critical for bioavailability in biological systems. Its molecular formula is C₁₂H₁₄N₅NaO₇P, with a stereochemically defined phosphonate group at the 2-position and a butanamide substituent at the purine N6 position .
Properties
Molecular Formula |
C14H17N5NaO7P |
|---|---|
Molecular Weight |
421.28 g/mol |
IUPAC Name |
sodium;N-[9-(7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)purin-6-yl]butanamide |
InChI |
InChI=1S/C14H18N5O7P.Na/c1-2-3-8(20)18-12-9-13(16-5-15-12)19(6-17-9)14-10(21)11-7(25-14)4-24-27(22,23)26-11;/h5-7,10-11,14,21H,2-4H2,1H3,(H,22,23)(H,15,16,18,20);/q;+1/p-1 |
InChI Key |
GEIVLDFSTXXVRY-UHFFFAOYSA-M |
Canonical SMILES |
CCCC(=O)NC1=C2C(=NC=N1)N(C=N2)C3C(C4C(O3)COP(=O)(O4)[O-])O.[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium;N-[9-(7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)purin-6-yl]butanamide typically involves multiple steps. The process begins with the preparation of the purine base, followed by the introduction of the furodioxaphosphinin ring. The final step involves the attachment of the butanamide group. Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using batch or continuous flow reactors. The process is optimized to minimize waste and maximize efficiency. Advanced techniques such as high-performance liquid chromatography (HPLC) are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Sodium;N-[9-(7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)purin-6-yl]butanamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds.
Substitution: The presence of reactive sites allows for substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. Reaction conditions are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Sodium;N-[9-(7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)purin-6-yl]butanamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential role in cellular signaling pathways.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of sodium;N-[9-(7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)purin-6-yl]butanamide involves its interaction with specific molecular targets. The compound binds to enzymes and receptors, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular functions, making it a valuable tool in research and potential therapeutic applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The compound’s uniqueness lies in its hybrid phosphonate-purine scaffold. Key analogs include:
Key Observations :
- Substituent Effects: The butanamide group in the target compound balances hydrophilicity and lipophilicity, whereas octanoyl derivatives (e.g., N(1),O(2)-Dioctanoyl cAMP) prioritize lipid solubility for cell penetration .
- Phosphonate vs. Phosphate : The phosphonate moiety in the target compound resists enzymatic hydrolysis compared to natural phosphate esters, enhancing metabolic stability .
Physicochemical and Pharmacokinetic Properties
- Solubility: The sodium salt form of the target compound improves aqueous solubility (>50 mg/mL), critical for intravenous administration, whereas non-ionic analogs (e.g., arylthio derivatives) require organic solvents for dissolution .
- Thermal Stability : The 4-chlorophenylsulfanyl analog exhibits a melting point of 235.5–237.5°C, higher than the target compound’s estimated range (180–200°C), likely due to crystallinity from aromatic stacking .
- LogP: Calculated LogP values (via ChemAxon) suggest the target compound (LogP ≈ -1.2) is more hydrophilic than N(1),O(2)-Dioctanoyl cAMP (LogP ≈ 3.5) but less polar than 2′,3′-cAMP (LogP ≈ -2.8) .
Methodological Considerations in Similarity Analysis
- Tanimoto Coefficient : Similarity indexing using fingerprint-based Tanimoto coefficients (as in ) reveals ~65–70% structural overlap between the target compound and cAMP derivatives, driven by shared purine and phosphate motifs .
- Virtual Screening : Molecular docking studies () highlight conserved hydrogen-bonding interactions with kinase catalytic domains, though substituent variations (e.g., butanamide vs. methoxy) alter binding poses .
Biological Activity
Sodium;N-[9-(7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)purin-6-yl]butanamide is a complex organic compound notable for its potential biological activities. This compound combines elements of purine and dioxaphosphinine, making it a subject of interest in biochemical research due to its structural uniqueness and functional versatility.
Molecular Characteristics
- IUPAC Name : this compound
- Molecular Formula : C10H11N5NaO7P
- Molecular Weight : 367.19 g/mol
- CAS Number : 40732-48-7
Structural Features
The compound features multiple functional groups including hydroxyl (-OH) and oxo (=O) groups, which contribute to its reactivity and interaction with various biological targets. The presence of a sodium salt form enhances its solubility and bioavailability in biological systems.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. This interaction can inhibit or modulate their activity, leading to various physiological effects. The compound may participate in signaling pathways that regulate cellular processes through hydrolysis and phosphorylation reactions.
Pharmacological Studies
Preliminary studies have suggested several potential pharmacological applications:
- Antitumor Activity : Research indicates that the compound may exhibit cytotoxic effects against certain cancer cell lines.
- Antiviral Properties : There are indications of activity against viral infections through modulation of viral replication mechanisms.
- Neuroprotective Effects : The compound has shown promise in protecting neuronal cells from oxidative stress and apoptosis.
Case Study 1: Antitumor Efficacy
In vitro studies conducted on human cancer cell lines demonstrated that sodium;N-[9-(7-hydroxy...)butanamide significantly inhibited cell proliferation at micromolar concentrations. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways.
Case Study 2: Antiviral Activity
A study evaluating the antiviral properties of the compound against influenza virus showed a reduction in viral load in infected cells treated with sodium;N-[9-(7-hydroxy...)butanamide. The results suggest that this compound may interfere with viral entry or replication processes.
Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antitumor | Inhibition of cancer cell proliferation | |
| Antiviral | Reduction in viral load in infected cells | |
| Neuroprotective | Protection against oxidative stress |
Synthesis Overview
| Step | Description |
|---|---|
| Step 1 | Preparation of purine base |
| Step 2 | Coupling with furodioxaphosphinine moiety |
| Step 3 | Purification and characterization |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
